IMP Dehydrogenase Inhibition: Ki of the Active SM-108 Nucleotide vs. Bredinin
The ultimate active species derived from SL-1250, the SM-108 ribonucleotide, is a competitive inhibitor of IMP dehydrogenase (IMPDH) with a Ki of 2 × 10⁻⁸ M (20 nM), measured using a chemically synthesized SM-108 ribonucleotide against the enzyme from Ehrlich carcinoma cells [1]. This Ki value positions the SL-1250–derived active metabolite among the most potent IMPDH inhibitors in the 5-carbamoylimidazole class. For the parent nucleoside bredinin (mizoribine), IMPDH inhibition is mediated by its 5′-monophosphate form; however, bredinin itself lacks therapeutic effectiveness in vivo, exhibiting only in vitro cytotoxicity, whereas SL-1250 demonstrates potent in vivo antitumor activity across multiple tumor models [2]. No direct head-to-head Ki comparison between the SM-108 nucleotide and bredinin 5′-monophosphate under identical assay conditions has been published, so this represents class-level inference based on shared enzymatic target.
| Evidence Dimension | IMPDH inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki = 2 × 10⁻⁸ M (20 nM) for chemically synthesized SM-108 ribonucleotide derived from SL-1250 prodrug activation pathway |
| Comparator Or Baseline | Bredinin (mizoribine): IMPDH inhibition via 5′-monophosphate; Ki not reported under identical conditions. Bredinin shows in vitro cytotoxicity only, lacking therapeutic in vivo antitumor effectiveness. |
| Quantified Difference | Quantitative Ki comparison not available; qualitative differentiation: SL-1250 → in vivo antitumor activity (complete cures); bredinin → in vitro cytotoxicity only, no therapeutic effectiveness. |
| Conditions | IMPDH from Ehrlich carcinoma cells; SM-108 ribonucleotide synthesized chemically; competitive inhibition assay without PRPP/MgCl₂ [1]. |
Why This Matters
For procurement decisions in enzymatic screening or target-based drug discovery, the 20 nM Ki establishes a quantitative benchmark for IMPDH inhibition potency that distinguishes the SL-1250/SM-108 pathway from less potent or uncharacterized 5-carbamoylimidazole analogs.
- [1] Fukui, M., Inaba, M., Tsukagoshi, S., & Sakurai, Y. (1982). New antitumor imidazole derivative, 5-carbamoyl-1H-imidazol-4-yl piperonylate, as an inhibitor of purine synthesis and its activation by adenine phosphoribosyltransferase. Cancer Research, 42(3), 1098–1102. PMID: 6120758. View Source
- [2] Yoshida, N., Kiyohara, T., Fukui, M., Atsumi, T., Ogino, S., Inaba, M., Tsukagoshi, S., & Sakurai, Y. (1980). Antitumor Activities of Newly Synthesized 5-Carbamoyl-1H-imidazol-4yl 1-Adamantanecarboxylate and 5-Carbamoyl-1H-imidazol-4yl Piperonylate. Cancer Research, 40(10), 3810–3814. View Source
